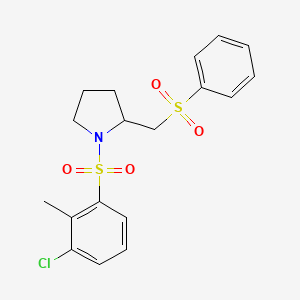

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine" is a complex molecule that appears to be related to various sulfone and pyrrolidine derivatives. These types of compounds have been studied for their potential pharmacological activities, including anti-HIV properties and as calcium channel blockers . The presence of sulfonyl groups and the pyrrolidine ring suggests that this compound may be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related aryl pyrrolyl sulfones involves reacting arylsulfonyl chlorides with substituted pyrroles or by condensing sulfonamides with dimethoxytetrahydrofuran . Similarly, the synthesis of 1-phenylsulfonylpyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine is achieved through an acid-catalyzed reaction under mild conditions . These methods indicate that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization with sulfonyl groups.

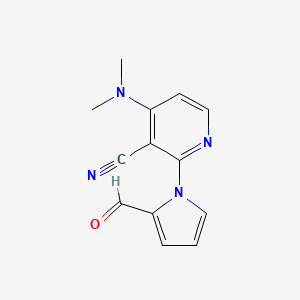

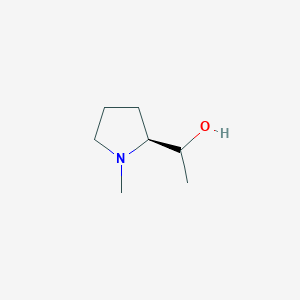

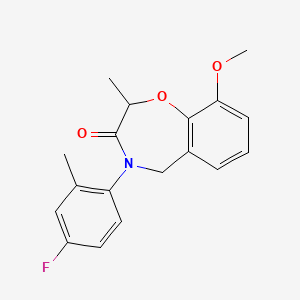

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions such as π–π interactions, as seen in the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The sulfonyl groups and the pyrrolidine ring contribute to the three-dimensional conformation of these molecules, which is crucial for their biological activity. The stereocenter at the pyrrolidine ring, as in the case of the diltiazem analogue, can lead to stereoselective behavior, which is important for the compound's pharmacological properties .

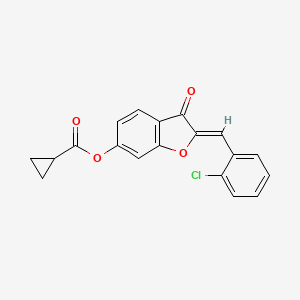

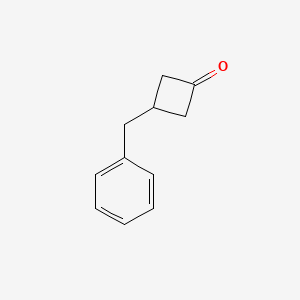

Chemical Reactions Analysis

The reactivity of sulfone and pyrrolidine derivatives can be quite varied. For instance, allenyl sulfones can undergo nucleophilic [3 + 2] cycloaddition reactions, leading to the formation of 3-pyrrolines . The presence of a sulfonyl group can also influence the regiochemistry of aromatic nucleophilic substitution reactions, as seen with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine10. These reactions are essential for the functionalization of the pyrrolidine ring and the introduction of various substituents that can modulate the biological activity of the compound.

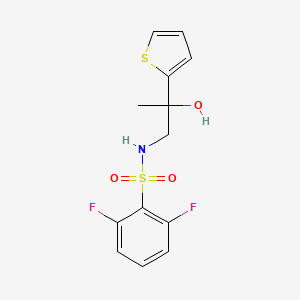

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing pyrrolidines are influenced by the presence of sulfonyl and other substituent groups. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The introduction of chloro and methyl groups, as seen in related compounds, can affect the lipophilicity and, consequently, the pharmacokinetics of the molecule . The stereocenters in these compounds can also lead to different enantiomers with distinct physical properties and biological activities .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds, including those with a pyrrolidine scaffold, are a significant class of synthetic antibiotics and have found applications beyond antibacterial treatments, extending into cancer therapy, glaucoma treatment, inflammation, and even dandruff control. These compounds are celebrated for their broad utility in treating various diseases, highlighting the versatility of sulfonamide structures in drug development. The review of sulfonamide inhibitors from 2013 to the present outlines the scope of these compounds in therapeutic applications, emphasizing their role in targeting a wide range of biological processes (Gulcin & Taslimi, 2018).

Environmental Implications of Fluorinated Compounds

In environmental sciences, research on polyfluoroalkyl and perfluoroalkyl substances (PFAS) is of significant concern due to their persistence and toxicity. Although not directly related to the specified chemical, studies on the environmental fate, bioaccumulation, and health risks associated with PFAS exposure illustrate the complexities involved in managing and mitigating the impact of such persistent organic pollutants. The review on microbial degradation of polyfluoroalkyl chemicals underscores the importance of understanding biodegradation pathways and environmental fate of these compounds (Liu & Mejia Avendaño, 2013).

Polymer Technology and Modification

In polymer technology, the modification of polymers, including those with sulfone and pyrrolidine structures, is pivotal for developing new materials with enhanced properties. Chemical modification strategies aim to improve the hydrophilicity, chemical resistance, and overall performance of polymers for various applications, from filtration membranes to biocompatible materials. The review on chemical modification of polyethersulfone nanofiltration membranes highlights the advances in enhancing membrane performance through surface and bulk modifications, illustrating the application potential of such chemical interventions (Bruggen, 2009).

Eigenschaften

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S2/c1-14-17(19)10-5-11-18(14)26(23,24)20-12-6-7-15(20)13-25(21,22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKADZEACLXGZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)